

# Introduction: Contextualizing 1-Pyrazin-2-yl-ethanol

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## Compound of Interest

Compound Name: 1-Pyrazin-2-yl-ethanol

Cat. No.: B1362951

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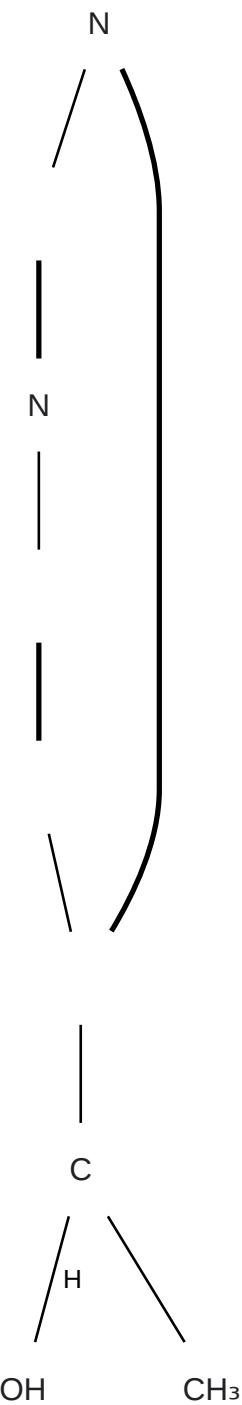
**1-Pyrazin-2-yl-ethanol** (CAS No. 94777-52-3) is a heterocyclic alcohol featuring a pyrazine ring substituted with an ethanol group.<sup>[1][2]</sup> The pyrazine moiety is a common scaffold in pharmacologically active compounds and a significant contributor to the aroma and flavor profiles of many natural and processed foods.<sup>[3]</sup> Consequently, understanding the fundamental physicochemical properties of its derivatives is paramount for applications ranging from medicinal chemistry to food science. A molecule's behavior in both biological and chemical systems—its solubility, ability to cross cell membranes, and interaction with physiological targets—is dictated by these properties.

This guide provides a comprehensive analysis of the core physicochemical attributes of **1-Pyrazin-2-yl-ethanol**. It is designed not as a mere compilation of data but as a practical resource, explaining the causality behind experimental choices and providing field-proven protocols for characterization. We will delve into the critical parameters of molecular structure, ionization (pKa), lipophilicity (LogP), and solubility, offering a robust framework for its evaluation and application in a research and development setting.

## Section 1: Core Molecular and Physical Properties

The foundational step in characterizing any chemical entity is to define its basic molecular and physical attributes. These constants are the bedrock upon which further experimental investigation is built.

## Chemical Structure of 1-Pyrazin-2-yl-ethanol

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Caption: Chemical Structure of **1-Pyrazin-2-yl-ethanol**.

Table 1: Summary of Physicochemical Properties for **1-Pyrazin-2-yl-ethanol**

Property	Value	Source
IUPAC Name	1-pyrazin-2-ylethanol	<a href="#">[1]</a>
Synonyms	1-(Pyrazin-2-yl)ethanol, 2-(1-hydroxyethyl)pyrazine	<a href="#">[1]</a>
CAS Number	94777-52-3	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	124.14 g/mol	<a href="#">[1]</a>
Calculated LogP (XLogP3)	-0.7	<a href="#">[1]</a>
Hydrogen Bond Donors	1 (the -OH group)	<a href="#">[1]</a>
Hydrogen Bond Acceptors	3 (two N atoms, one O atom)	<a href="#">[1]</a> <a href="#">[4]</a>
Rotatable Bonds	1	<a href="#">[4]</a>

Note: Experimental values for melting and boiling points are not readily available in the surveyed literature; these would need to be determined empirically.

## Section 2: Ionization and Lipophilicity - Critical Parameters in Drug Development

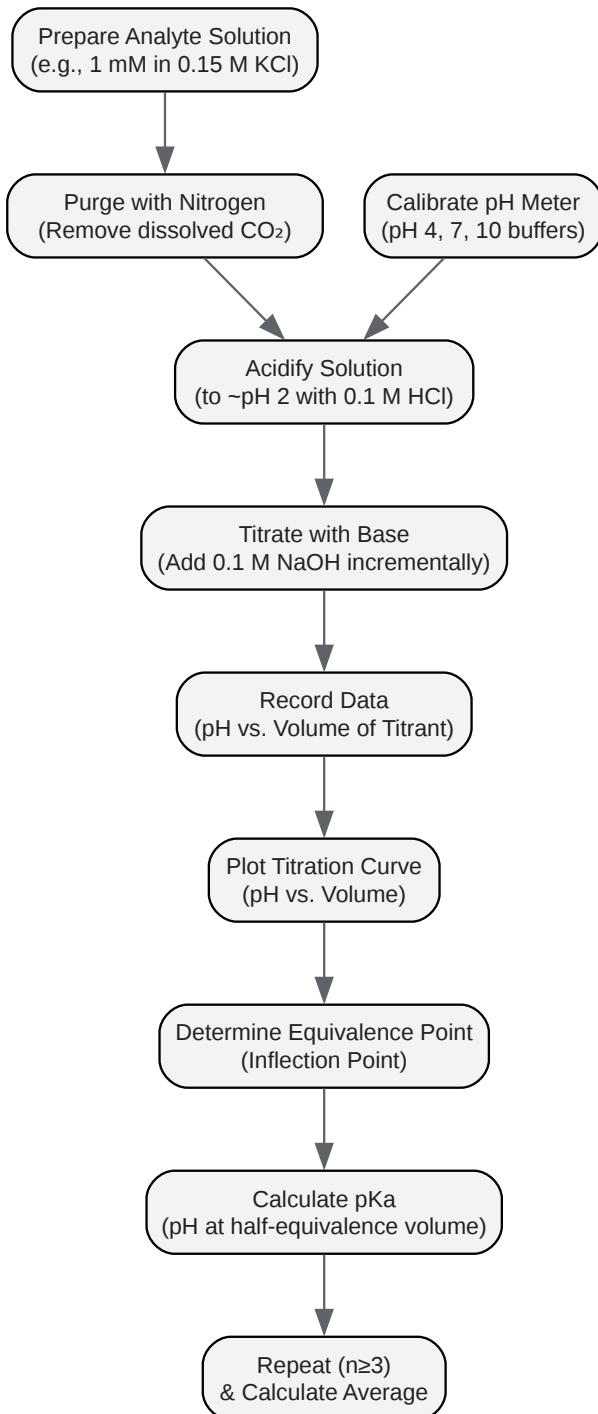
For any compound with potential biological activity, its ionization state and lipophilicity are arguably the most critical physicochemical parameters. They govern absorption, distribution, metabolism, and excretion (ADME) profiles.

### Acid-Base Properties (pKa)

The pyrazine ring contains two nitrogen atoms which are weakly basic. The pKa value quantifies the extent of this basicity. In a biological context (pH ~7.4), the pKa determines the ratio of the ionized (protonated) to the non-ionized form of the molecule. This ratio profoundly impacts aqueous solubility, receptor binding, and cell membrane passage.

**Causality in Experimental Choice:** Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and the direct physicochemical measurement it provides.<sup>[5]</sup> It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (acid or base), allowing for the precise identification of the inflection point where the compound is 50% ionized, which corresponds to the pKa.<sup>[6][7]</sup>

## Workflow: pKa Determination by Potentiometric Titration

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Caption: Workflow for pKa determination via potentiometric titration.

## Protocol 2.1: Potentiometric Titration for pKa Determination[5][6]

## • Preparation:

- Prepare a ~1 mM solution of **1-Pyrazin-2-yl-ethanol** in an appropriate solvent with constant ionic strength (e.g., 0.15 M KCl solution).[6]
- Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.[6]
- Calibrate the potentiometer (pH meter) using standard aqueous buffers of pH 4, 7, and 10. [6]

## • Titration:

- Transfer a known volume (e.g., 20 mL) of the analyte solution to a reaction vessel equipped with a magnetic stirrer.
- Purge the solution with nitrogen gas to displace dissolved CO<sub>2</sub>, which can interfere with the measurement.[6]
- Immerse the calibrated pH electrode into the solution.
- Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[6]
- Begin the titration by adding small, precise increments of 0.1 M NaOH.
- After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
- Continue the titration until the pH reaches a stable value around 12-12.5.[6]

## • Data Analysis:

- Plot the recorded pH values against the volume of NaOH added.
- Determine the equivalence point (the point of greatest slope) from the inflection point of the curve.

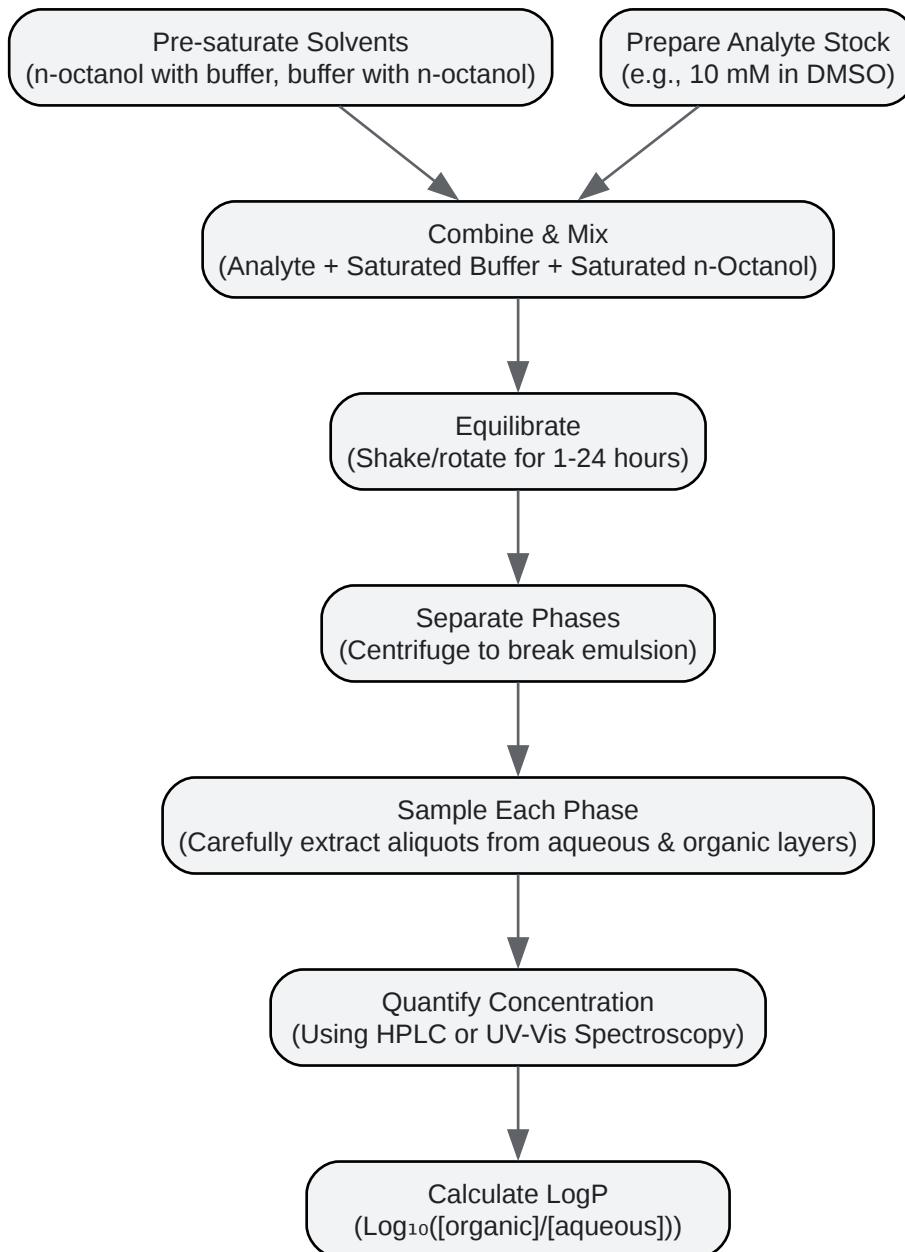
- The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-volume method).[7]
- Perform the titration at least in triplicate to ensure reliability and calculate the average pKa and standard deviation.[6]

## Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is quantified by the partition coefficient (P) or its logarithm (LogP). It is a key determinant of a drug's ability to cross biological membranes.[8] The LogP is the ratio of the concentration of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] For ionizable compounds like **1-Pyrazin-2-yl-ethanol**, the distribution coefficient (LogD) is often measured at a specific pH (e.g., 7.4), as it accounts for the partitioning of both ionized and non-ionized species.[9]

**Causality in Experimental Choice:** The shake-flask method, while time-consuming, is considered the "gold standard" for LogP/LogD determination because it is a direct measurement of the partitioning equilibrium.[10][11] It provides the most accurate and reliable values when performed correctly.

## Workflow: LogP Determination by Shake-Flask Method

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Caption: Workflow for LogP determination via the shake-flask method.

Protocol 2.2: Shake-Flask Method for LogP/LogD Determination[9][10][11]

- Preparation:
  - Prepare the aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).
  - Mutually saturate the organic (n-octanol) and aqueous phases by mixing them vigorously for several hours, then allowing them to separate. This prevents volume changes during the experiment.[\[9\]](#)
  - Prepare a stock solution of **1-Pyrazin-2-yl-ethanol** at a known concentration.
- Partitioning:
  - In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.
  - Add a small aliquot of the analyte stock solution. The final concentration should be low enough to avoid saturation in either phase.
  - Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the analyte to reach partitioning equilibrium.[\[9\]](#)
- Phase Separation and Analysis:
  - Allow the phases to separate completely. Centrifugation may be required to break any emulsions.
  - Carefully withdraw an aliquot from each phase for analysis.
  - Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[\[11\]](#)
- Calculation:
  - Calculate the partition coefficient (P) using the formula:  $P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}]$ .
  - The LogP (or LogD) is the base-10 logarithm of P.[\[8\]](#)

## Section 3: Solubility Profile

Solubility is a fundamental property that dictates how a compound can be formulated for administration and how it behaves in aqueous physiological environments. The structure of **1-Pyrazin-2-yl-ethanol**, containing a polar hydroxyl group and a moderately polar pyrazine ring, suggests it will have some degree of aqueous solubility.[12] The basic nitrogen atoms also imply that its solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more polar protonated salt.

**Causality in Experimental Choice:** A systematic qualitative solubility test across a range of solvents provides a rapid and informative profile of a compound's polarity and functional group characteristics.[13] This hierarchical approach, moving from water to acidic and basic solutions, efficiently classifies the compound and gives strong indications of its nature.[14]

Caption: Hierarchical flowchart for qualitative solubility testing.

**Protocol 3.1: Qualitative Solubility Determination**[13][15] For each step, use approximately 25 mg of solid or 0.05 mL of liquid analyte and 0.75 mL of the solvent in a small test tube. Shake vigorously.

- **Water Solubility:** Test solubility in deionized water. If soluble, the compound is likely a small, polar molecule.[13] Proceed to test the pH of the aqueous solution with litmus paper to check for acidic or basic properties.[14]
- **5% HCl Solubility:** If insoluble in water, test solubility in 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine (the pyrazine nitrogens).[13]
- **5% NaOH Solubility:** If insoluble in water and 5% HCl, test solubility in 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group.[13]
- **5% NaHCO<sub>3</sub> Solubility:** If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility here indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[13]
- **Concentrated H<sub>2</sub>SO<sub>4</sub>:** If the compound is insoluble in the above, test solubility in cold, concentrated sulfuric acid. Most compounds containing nitrogen or oxygen will dissolve in or react with concentrated H<sub>2</sub>SO<sub>4</sub>.[14] Insolubility suggests an inert compound.[14]

- Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, or hexane to further characterize its polarity.[12] The "like dissolves like" principle applies: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[16]

## Conclusion

The physicochemical properties of **1-Pyrazin-2-yl-ethanol**—defined by its heterocyclic aromatic ring, basic nitrogen centers, and polar hydroxyl group—position it as a molecule with significant aqueous solubility and a hydrophilic character, as suggested by its negative calculated LogP.[1] Its solubility and ionization are expected to be highly pH-dependent, a critical consideration for any application in biological systems. The experimental protocols detailed in this guide provide a validated, systematic framework for the empirical determination of its pKa, LogP/LogD, and solubility profile. Accurate characterization through these methods is an indispensable step in harnessing the potential of **1-Pyrazin-2-yl-ethanol** in drug discovery, materials science, or as a flavor and fragrance component.

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